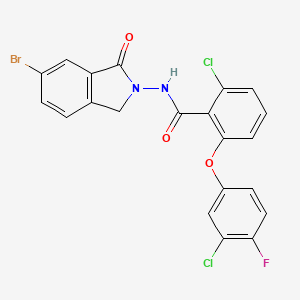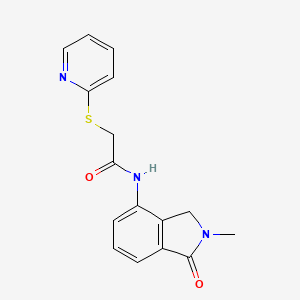
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has gained significant interest in scientific research. It is a potent inhibitor of a specific enzyme, which has led to its investigation for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves the inhibition of a specific enzyme called 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators and is implicated in the development of various diseases. By inhibiting this enzyme, the compound can reduce inflammation and potentially halt the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity and can potentially be used to treat viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide in lab experiments include its potent inhibitory effects on 15-lipoxygenase and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the investigation of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of novel analogs of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as an antiviral agent.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its potent inhibitory effects on 15-lipoxygenase and potential therapeutic applications make it a promising candidate for further investigation. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves several steps. The first step is the preparation of 4-chlorothiophenol, which is then reacted with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to form the intermediate compound. This intermediate is then reacted with 6-fluoro-2-nitroaniline to form the final product.
Scientific Research Applications
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme that is involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an antiviral agent.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-19(2)10-25-18(24)16(19)22-17(23)15-13(21)4-3-5-14(15)26-12-8-6-11(20)7-9-12/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEDXXYQDHLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)

![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)


